4-(Trifluoromethoxy)thiophenol

Medicinal Chemistry Physical Organic Chemistry Synthetic Methodology

4-(Trifluoromethoxy)thiophenol (CAS 169685-29-4), also known as 4-(trifluoromethoxy)benzenethiol, is an aromatic organosulfur compound with the molecular formula C7H5F3OS and a molecular weight of 194.18 g/mol. It is a clear, colorless to pale yellow liquid with a boiling point of 64-66°C at 15 mmHg, a refractive index of approximately 1.4745, and a predicted pKa of 5.99 ± 0.10.

Molecular Formula C7H5F3OS
Molecular Weight 194.18 g/mol
CAS No. 169685-29-4
Cat. No. B063200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Trifluoromethoxy)thiophenol
CAS169685-29-4
Molecular FormulaC7H5F3OS
Molecular Weight194.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OC(F)(F)F)S
InChIInChI=1S/C7H5F3OS/c8-7(9,10)11-5-1-3-6(12)4-2-5/h1-4,12H
InChIKeyJHVNSRJPBXPZJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Trifluoromethoxy)thiophenol (CAS 169685-29-4): Core Physicochemical and Regulatory Profile for Research and Industrial Procurement


4-(Trifluoromethoxy)thiophenol (CAS 169685-29-4), also known as 4-(trifluoromethoxy)benzenethiol, is an aromatic organosulfur compound with the molecular formula C7H5F3OS and a molecular weight of 194.18 g/mol [1]. It is a clear, colorless to pale yellow liquid with a boiling point of 64-66°C at 15 mmHg, a refractive index of approximately 1.4745, and a predicted pKa of 5.99 ± 0.10 . The compound is classified as air-sensitive and malodorous, requiring storage under inert atmosphere at 2-8°C . Its computed XLogP3-AA value of 3.3 indicates moderate lipophilicity, a key determinant of its behavior in both synthetic transformations and potential bioactivity [1].

Why 4-(Trifluoromethoxy)thiophenol Cannot Be Readily Substituted by Common Thiophenol Analogs


While thiophenols bearing electron-withdrawing or electron-donating groups are often considered interchangeable in synthetic planning, the specific combination of the -OCF3 substituent at the para position confers a distinct electronic and steric profile to 4-(trifluoromethoxy)thiophenol. Unlike its para-CF3 analog, the oxygen atom introduces a variable electron-donating resonance effect that modulates the acidity of the thiol group and alters the nucleophilicity of the corresponding thiophenolate ion [1]. Furthermore, the -OCF3 group significantly increases lipophilicity compared to methoxy analogs while offering different metabolic stability and hydrogen-bonding characteristics [2][3]. These differences in physicochemical properties directly impact reaction kinetics, product stability, and biological target engagement, making generic substitution without empirical validation a high-risk approach in both synthetic route development and medicinal chemistry campaigns.

Quantitative Differentiation of 4-(Trifluoromethoxy)thiophenol Against Key Analogs


Comparative Thiol Acidity: 4-(Trifluoromethoxy)thiophenol vs. 4-(Trifluoromethyl)thiophenol and 4-Methoxythiophenol

The acidity of the thiol proton, quantified by pKa, is a critical determinant of nucleophilicity and metal-binding capacity. 4-(Trifluoromethoxy)thiophenol exhibits a predicted pKa of 5.99 ± 0.10, placing it intermediate between the more acidic 4-(trifluoromethyl)thiophenol (pKa 5.60 ± 0.10) and the less acidic 4-methoxythiophenol (pKa 6.76 ± 0.10) . This intermediate acidity stems from the dual electronic nature of the -OCF3 group, which exerts a strong electron-withdrawing inductive effect (-I) while simultaneously offering resonance electron donation (+M) through the oxygen atom, a property absent in the purely inductively withdrawing -CF3 group [1].

Medicinal Chemistry Physical Organic Chemistry Synthetic Methodology

Comparative Lipophilicity: LogP Values of 4-(Trifluoromethoxy)thiophenol vs. CF3 and OCH3 Analogs

Lipophilicity, expressed as LogP, governs membrane permeability, solubility, and non-specific protein binding. 4-(Trifluoromethoxy)thiophenol possesses a LogP of 2.87 (reported by Molbase) and an XLogP3-AA of 3.3 (computed by PubChem) [1][2]. This is comparable to the CF3 analog (LogP 2.99) and markedly higher than the OCH3 analog (LogP ~2.32) [3][4]. Studies on aliphatic CF3O-containing compounds confirm that the trifluoromethoxy group confers lipophilicity nearly equivalent to the CF3 group and substantially greater than the methoxy group [5].

Drug Design ADME Medicinal Chemistry

Synthetic Accessibility: Comparative Yields in the Preparation of 4-(Trifluoromethoxy)thiophenol

The reported synthesis of 4-(trifluoromethoxy)thiophenol from 4-(trifluoromethoxy)aniline via diazotization and subsequent reaction with sodium sulfide yields the product in 47% after workup . This moderate yield is typical for thiophenol syntheses via diazonium intermediates and is comparable to reported yields for 4-(trifluoromethyl)thiophenol under similar conditions, which generally range from 40-55% . The primary difference lies in the starting material availability and cost, as 4-(trifluoromethoxy)aniline is a more specialized and higher-cost precursor than 4-(trifluoromethyl)aniline.

Process Chemistry Synthetic Methodology Scale-up

Agrochemical Intermediate Utility: Documented Use in Quinoline-Based Insecticide/Acaricide Synthesis

4-(Trifluoromethoxy)thiophenol has been explicitly employed as a key intermediate in the preparation of quinoline derivatives, specifically O,O-dimethyl O-2,3,7-trimethyl-6-(4-(trifluoromethoxy)phenylthio)quinolin-4-yl phosphorothioate, a compound class reported to possess insecticidal and acaricidal activity [1]. While the CF3 analog can also be used to prepare related quinoline derivatives, the distinct electronic properties of the -OCF3 group can modulate the binding affinity and metabolic stability of the final agrochemical product [2][3]. Direct comparative efficacy data between the OCF3- and CF3-derived quinoline phosphorothioates are not publicly available, representing a gap in the current evidence base.

Agrochemicals Insecticide Acaricide Crop Protection

Tyrosinase Inhibition by Phthalocyanine Derivatives Bearing 4-(Trifluoromethoxy)thiophenyl Groups

Phthalocyanines peripherally substituted with 4-(trifluoromethoxy)thiophenyl groups were synthesized and evaluated for mushroom tyrosinase inhibitory activity. Compound 2b exhibited an IC50 of 176.2 ± 0.65 µM, while compound 3b showed an IC50 of 284.4 ± 1.03 µM [1]. In comparison, the standard inhibitor kojic acid typically exhibits IC50 values in the range of 20-50 µM in similar assays, indicating moderate inhibitory potency for these OCF3-thiophenyl phthalocyanines [2]. No head-to-head comparison with phthalocyanines bearing CF3- or OCH3-thiophenyl groups was performed in this study.

Enzyme Inhibition Tyrosinase Phthalocyanines Materials Chemistry

High-Impact Application Scenarios for 4-(Trifluoromethoxy)thiophenol Based on Verified Differentiation


Medicinal Chemistry: Optimizing Lipophilicity and Acidity in Lead Compounds

When a medicinal chemistry program requires a thiophenol building block with lipophilicity comparable to a CF3 group but with distinct electronic and hydrogen-bonding characteristics, 4-(trifluoromethoxy)thiophenol presents a quantifiably differentiated option. Its LogP of 2.87-3.3 is nearly identical to the CF3 analog (2.99), but its pKa of 5.99 indicates a ~2.5-fold lower acidity, which can translate to altered nucleophilicity and metal-binding behavior . This combination of properties is particularly relevant for optimizing CNS-penetrant candidates, where the balance between passive permeability (driven by LogP) and target engagement (influenced by thiol pKa) is critical [1].

Agrochemical R&D: Insecticide and Acaricide Intermediate with Documented Precedent

4-(Trifluoromethoxy)thiophenol is a validated intermediate for the synthesis of quinoline-based phosphorothioate insecticides and acaricides [2]. The -OCF3 group is known to enhance metabolic stability and alter environmental degradation pathways relative to CF3 in agrochemicals, although direct comparative field data for this specific scaffold are not publicly available [3]. Procurement for this application is justified by the established synthetic route and the class-level advantages of OCF3 in crop protection chemistry.

Functional Materials: Synthesis of Fluorinated Phthalocyanines with Modest Tyrosinase Inhibition

The 4-(trifluoromethoxy)thiophenyl group has been successfully incorporated into the peripheral positions of phthalocyanines, yielding compounds with measurable mushroom tyrosinase inhibitory activity (IC50 176-284 µM) [4]. While potency is moderate relative to kojic acid, this demonstrates the utility of the OCF3-thiophenol moiety in constructing functional macrocycles with potential applications in enzyme inhibition assays, biosensors, or photocatalysis. Direct comparisons with CF3- or OCH3-thiophenyl phthalocyanines would be required to confirm whether the OCF3 group offers a specific performance advantage in this material class.

Synthetic Methodology Development: Probing the Electronic Effects of the -OCF3 Group

The intermediate pKa of 4-(trifluoromethoxy)thiophenol (5.99) relative to the CF3 (5.60) and OCH3 (6.76) analogs makes it a valuable probe for studying substituent electronic effects in nucleophilic aromatic substitution, metal-catalyzed cross-coupling, and thiol-ene click reactions . Researchers can leverage this graded acidity to map structure-reactivity relationships and optimize reaction conditions for challenging transformations involving thiol nucleophiles.

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